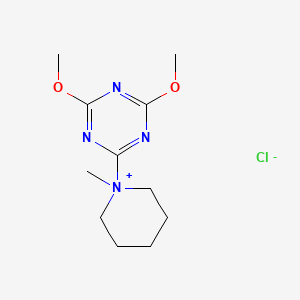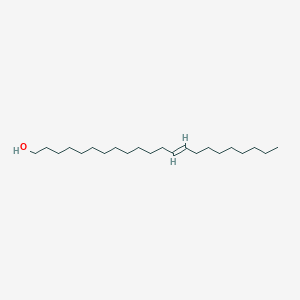
13-Docosen-1-ol, (13E)-
Overview
Description
13-Docosen-1-ol, (13E)-: is a long-chain unsaturated fatty alcohol with the molecular formula C22H44O (E)-13-Docosene-1-ol and Brassidyl alcohol . This compound is characterized by the presence of a double bond at the 13th position in the trans configuration (E) and a hydroxyl group at the terminal carbon. It is commonly found in natural sources such as plant waxes and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosen-1-ol, (13E)- can be achieved through several methods, including:
Hydrogenation of Unsaturated Fatty Acids: This method involves the partial hydrogenation of unsaturated fatty acids derived from natural oils, followed by reduction to the corresponding alcohol.
Grignard Reaction: The Grignard reagent, prepared from 1-bromodocosane, can be reacted with formaldehyde to yield 13-Docosen-1-ol, (13E)-.
Wittig Reaction: The Wittig reaction between a phosphonium ylide and a suitable aldehyde can also be employed to synthesize this compound.
Industrial Production Methods: Industrial production of 13-Docosen-1-ol, (13E)- typically involves the extraction and purification from natural sources such as plant waxes. The process includes:
Extraction: The compound is extracted from plant materials using solvents.
Purification: The crude extract is purified using techniques such as distillation and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 13-Docosen-1-ol, (13E)- can undergo oxidation to form the corresponding aldehyde and carboxylic acid.
Reduction: The compound can be reduced to form saturated fatty alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 13-Docosenoic acid and 13-Docosenal.
Reduction: Docosanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Synthesis of Surfactants: 13-Docosen-1-ol, (13E)- is used as a precursor in the synthesis of surfactants and emulsifiers.
Polymer Chemistry: It is used in the production of polymers and resins.
Biology:
Biological Studies: The compound is used in studies related to lipid metabolism and cell membrane structure.
Medicine:
Pharmaceuticals: It is used in the formulation of topical creams and ointments due to its emollient properties.
Industry:
Cosmetics: 13-Docosen-1-ol, (13E)- is used in the formulation of cosmetics and personal care products.
Lubricants: It is used as a lubricant and anti-corrosive agent in various industrial applications.
Mechanism of Action
The mechanism of action of 13-Docosen-1-ol, (13E)- involves its interaction with cell membranes and lipid bilayers. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The hydroxyl group of the compound can also participate in hydrogen bonding, further stabilizing its interaction with the membrane.
Comparison with Similar Compounds
Docosanol: A saturated fatty alcohol with similar emollient properties.
Oleyl Alcohol: An unsaturated fatty alcohol with a double bond at the 9th position.
Cetyl Alcohol: A saturated fatty alcohol with a shorter carbon chain.
Comparison:
Uniqueness: 13-Docosen-1-ol, (13E)- is unique due to its specific double bond position and configuration, which imparts distinct physical and chemical properties compared to other fatty alcohols.
Applications: While similar compounds like docosanol and oleyl alcohol are also used in cosmetics and pharmaceuticals, 13-Docosen-1-ol, (13E)- is particularly valued for its specific emollient and lubricating properties.
Properties
IUPAC Name |
(E)-docos-13-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10,23H,2-8,11-22H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOQKXQWGLAKSK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


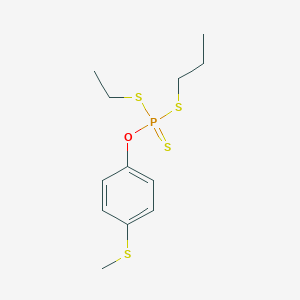

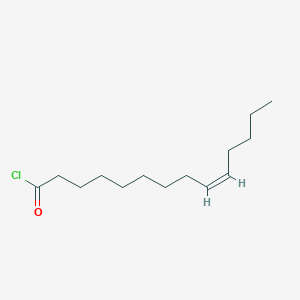
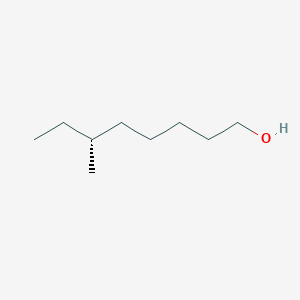
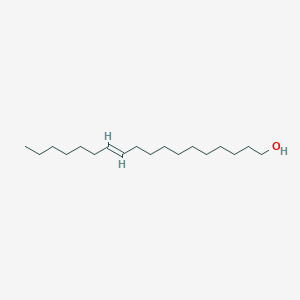
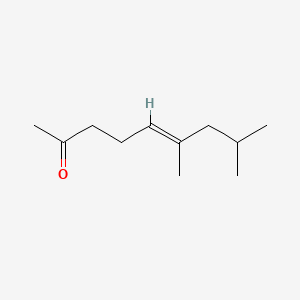
![Glycine,N-[2-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)acetyl]-N-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-](/img/structure/B8262250.png)
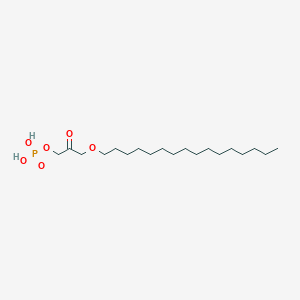
![(2S,3R,4S,5R,6R)-2-[2-hydroxy-4-(2-hydroxyethyl)phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8262275.png)
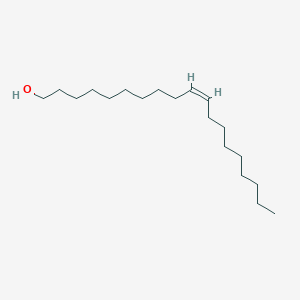
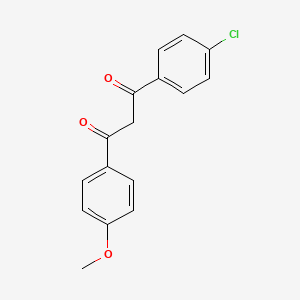
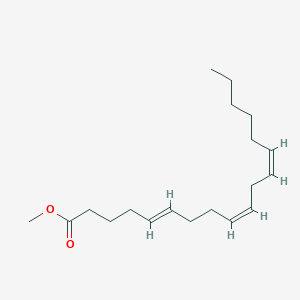
![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-[2-[3-(3,4-dihydroxy-5-methoxy-phenyl)prop-2-enoylsulfanyl]ethylcarbamoyl]ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphospho](/img/structure/B8262299.png)
